2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-10-3-5(7)2-9-10;/h2-3H,4,7H2,1H3,(H,8,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHYDZIVSHAKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679290 | |
| Record name | 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152853-30-9 | |
| Record name | 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
N-Methylation: The N-methylacetamide moiety is introduced through the reaction of the amino group with methyl chloroacetate, followed by hydrolysis and subsequent amide formation.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl, acyl, or aryl groups.
Scientific Research Applications
Biological Activities
The biological activities of 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, possess anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics or interference with specific signaling pathways related to tumor growth and metastasis .
Anti-inflammatory Effects
Pyrazole derivatives have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in the context of chronic inflammatory diseases and offers a potential therapeutic pathway for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, as many pyrazole derivatives have been investigated for their efficacy against bacterial and fungal pathogens. Studies have indicated that modifications to the pyrazole structure can enhance antibacterial potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmacological Insights
The pharmacological profile of this compound is supported by various studies highlighting its interaction with key biological targets:
Enzyme Inhibition
This compound may act as an inhibitor for several enzymes involved in disease pathways. For example, it has been suggested that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . Additionally, some studies have explored its role in modulating kinase activities relevant to cancer progression.
Receptor Modulation
The ability of pyrazole compounds to interact with various receptors makes them attractive candidates for drug development. Research has indicated that these compounds can serve as ligands for kinases and other receptor types, potentially leading to the development of novel therapeutics targeting specific diseases .
Case Studies and Research Findings
Several case studies have documented the applications of this compound in scientific research:
Mechanism of Action
The mechanism by which 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amino group can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride
- CAS Number : 1262774-93-5 (primary), 1152853-30-9 (alternate)
- Structural Features: Contains a pyrazole ring with an amino substituent, linked via an acetamide group to a methylamine hydrochloride salt .
Structural and Functional Analogues
Table 1: Key Comparative Data
Structural and Functional Analysis
A. Pyrazole-Based Acetamides
- Target Compound vs. Metazachlor: Both share a pyrazole-acetamide backbone, but metazachlor includes chloro and dimethylphenyl groups, enhancing its lipophilicity for herbicidal activity . The target compound’s amino group may favor hydrogen bonding, suggesting divergent applications (e.g., drug discovery vs. agrochemicals).
- Ester Variant (Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate HCl): Replacing the methylamide with a methyl ester increases hydrophobicity but reduces metabolic stability. This variant is marketed as a research chemical, likely for prodrug synthesis .
B. Non-Pyrazole Acetamides
- 2-Hydroxy-N-[(2R)-...acetamide :
- (S)-N-(4-Methylthiazol-2-yl)-...acetamide :
Physicochemical and Commercial Comparison
- Molecular Weight & Solubility :
- Commercial Availability :
Discrepancies and Limitations
Biological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10ClN3O
- Molecular Weight : 155.63 g/mol
- CAS Number : 1417569-73-3
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Acyl Chloride : The starting material, 4-amino-1H-pyrazole, is reacted with acetic anhydride to form the corresponding acyl derivative.
- Hydrochloride Salt Formation : The resultant compound is treated with hydrochloric acid to yield the hydrochloride salt.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. They act as inhibitors of key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase . The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance its efficacy against different cancer types.
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. In vitro studies indicate that it can inhibit the growth of various pathogenic microorganisms. For instance, derivatives of pyrazole compounds have been effective against strains like Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has shown effectiveness in reducing nitric oxide production and pro-inflammatory cytokines in cell models exposed to lipopolysaccharides (LPS), suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activities, leading to altered cellular signaling pathways.
- Gene Expression Regulation : It may influence gene expression related to its therapeutic effects .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-1H-pyrazole | C3H4N4 | Simpler structure; lacks N-methylacetamide |
| N-Methylpyrazole | C4H6N2 | Contains a methyl group on the pyrazole ring |
| 2-(4-Amino-phenyl)-pyrazole | C9H10N4 | Contains an aromatic ring; different activity |
| 5-Methylpyrazole | C4H6N2 | Methyl substitution at position five |
This table highlights how structural variations impact biological activity and reactivity patterns among related compounds .
Case Studies
- Antitumor Efficacy : A study conducted on various pyrazole derivatives showed that those with a similar structure to this compound exhibited potent inhibitory effects on cancer cell lines, particularly those expressing BRAF mutations .
- Antimicrobial Activity Assessment : In vitro assays demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for 2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamide hydrochloride, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution, typically involving the reaction of a pyrazole derivative (e.g., 4-amino-1H-pyrazole) with chloroacetyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane are used to facilitate the reaction. Post-synthesis purification involves recrystallization or column chromatography to isolate the hydrochloride salt. Optimization parameters include temperature control (0–25°C), stoichiometric ratios of reactants, and solvent polarity adjustments to enhance yield .
Q. How do structural modifications of the pyrazole ring influence the compound’s reactivity?
Substitution patterns on the pyrazole ring (e.g., methyl groups at positions 1, 3, or 5) alter electronic and steric effects. For instance, electron-donating groups like methyl increase nucleophilicity at the pyrazole’s nitrogen, enhancing reactivity in substitution reactions. Steric hindrance from bulky substituents may slow down hydrolysis or oxidation kinetics. Comparative studies with analogs (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) show that methyl groups at position 1 and 5 improve stability against enzymatic degradation .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and hydrogen bonding.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve crystal structures and intermolecular interactions.
- HPLC with UV detection for purity assessment, especially for hydrochloride salt forms .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking identifies potential binding interactions with biological targets like enzymes. For example, ICReDD’s approach integrates reaction path searches and experimental feedback to prioritize derivatives with high predicted binding affinity for kinase inhibition .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for this compound?
Discrepancies in inhibition assays (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. Methodological standardization is critical:
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Validate results across multiple cell lines or recombinant enzyme sources.
- Cross-reference with structural analogs (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) to isolate substituent-specific effects .
Q. How do environmental factors (e.g., pH, ionic strength) affect the compound’s stability in biological assays?
Hydrolysis of the acetamide group is pH-dependent: acidic conditions promote protonation of the pyrazole nitrogen, reducing nucleophilic attack on the carbonyl. Stability studies in buffered solutions (pH 4–9) show maximal half-life at pH 6–7. Ionic strength adjustments (e.g., 150 mM NaCl) mimic physiological conditions and prevent aggregation in cell-based assays .
Q. What experimental design principles minimize variability in pharmacological studies?
Employ factorial design (e.g., Box-Behnken or central composite design) to test multiple variables (e.g., dose, incubation time, cell density) with minimal experiments. For example, a 3² factorial design can optimize IC₅₀ determination by varying compound concentration and incubation time while controlling for cell passage number and media batch effects .
Q. How can reaction engineering improve scalability for preclinical studies?
Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing conditions. Membrane separation technologies (e.g., nanofiltration) purify the hydrochloride salt efficiently, reducing solvent waste. Process analytical technology (PAT) tools monitor reaction progress in real time via in-line spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
